5-Methyltryptamine

Serotonin Receptor Agonist 5-HT2A Pharmacology GPCR Signaling

Researchers probing serotonin receptor subtype function require pharmacological tools with defined selectivity profiles to avoid confounding off-target effects. 5-Methyltryptamine addresses this need as a well-characterized non-selective serotonin receptor agonist with a distinct differential signaling fingerprint. • 5-HT2A full agonism at EC50 = 6.00 nM (Emax = 100%) - ideal reference standard for pathway activation and novel ligand characterization • >10,000-fold functional selectivity against 5-HT3 minimizes ion channel off-target modulation, ensuring observed effects are attributable to 5-HT2A activation • ≥98% HPLC purity with dedicated impurity reference standards supports analytical method development, validation, and routine QC testing

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 1821-47-2
Cat. No. B158209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyltryptamine
CAS1821-47-2
Synonyms5-methyltryptamine
5-methyltryptamine hydrochloride
5-methyltryptamine monohydrochloride
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCN
InChIInChI=1S/C11H14N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
InChIKeyPYOUAIQXJALPKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyltryptamine: Pharmacological Profile


5-Methyltryptamine (5-MeT) is a methyl-substituted tryptamine derivative and a well-characterized non-selective serotonin receptor agonist with additional serotonin-releasing activity [1][2]. As a primary amino compound and methylindole, it serves as a key pharmacological tool for probing serotonin receptor subtype function and as a synthetic intermediate in pharmaceutical development [1][3].

Pharmacological probe for serotonin receptor subtype studies
Synthetic intermediate in pharmaceutical development
Analytical reference standard with defined purity and impurity standards

Why Tryptamine Analogs Cannot Substitute


Within the tryptamine class, small structural variations at the 5-position profoundly alter receptor affinity, intrinsic efficacy, and functional selectivity. 5-Methyltryptamine exhibits a distinct pharmacological profile characterized by high nanomolar potency at the 5-HT2A receptor [1] and marked selectivity against the 5-HT3 receptor subtype [2], a pattern not replicated by either the endogenous ligand serotonin (5-HT) or the unsubstituted tryptamine core [3][4]. This differential signaling fingerprint makes 5-MeT an irreplaceable pharmacological probe and a critical comparator in structure-activity relationship (SAR) studies aimed at dissecting the molecular determinants of serotonergic activity.

5-MeT: High nanomolar 5-HT2A potency
Tryptamine core: Significantly lower 5-HT2A potency
5-MeT: Broad selectivity against 5-HT3
Serotonin: Robust 5-HT3 activation may confound
5-MeT: Partial agonist in vascular tissue
5-MeO-T: Near-full agonism, altered functional readout

5-Methyltryptamine: Quantitative Differentiation


5-HT2A Receptor Full Agonism

5-Methyltryptamine (5-MeT) functions as a full agonist at the serotonin 5-HT2A receptor, exhibiting an EC50 value of 6.00 nM and achieving 100% maximal efficacy (Emax) relative to the endogenous ligand serotonin [1]. This potency profile distinguishes 5-MeT from the unsubstituted tryptamine core and aligns it more closely with optimized serotonergic agonists, providing a defined reference point for SAR studies [2].

5-HT2A Full Agonism
Head-to-head
EC50 6.00 nM; Emax 100%
Supports 5-HT2A receptor activation studies
vs serotonin (5-HT)
Serotonin Receptor Agonist 5-HT2A Pharmacology GPCR Signaling

5-HT3 Receptor Selectivity

5-Methyltryptamine exhibits extremely low potency as an agonist at the serotonin 5-HT3 receptor, with an EC50 value of 60,000 nM [1]. This is in stark contrast to its potent 5-HT2A agonism (EC50 = 6.00 nM), yielding a >10,000-fold functional selectivity window [2]. This profile is shared with tryptamine and 5-methoxytryptamine but is distinct from serotonin, which activates 5-HT3 more robustly [1].

5-HT3 Selectivity
Head-to-head
EC50 60,000 nM; >10,000-fold selectivity
Enables 5-HT2A-focused interpretation, minimizes 5-HT3 interference
Vs 5-HT2A EC50 6.00 nM
Receptor Subtype Selectivity 5-HT3 Antagonism Ion Channel Pharmacology

Vascular 5-HT2 Partial Agonism

In isolated rabbit thoracic aorta, a tissue expressing the 5-HT2 receptor subtype, 5-methyltryptamine behaves as a partial agonist. It exhibits a dissociation constant (KA) of approximately 1 μM and a relative intrinsic efficacy of 0.6, compared to the full agonist serotonin (KA = 0.25 μM, relative intrinsic efficacy = 1.0) [1]. In contrast, 5-methoxytryptamine (5-MeO-T) demonstrated a KA of 0.14 μM and an efficacy of 0.86, not significantly different from serotonin, highlighting the impact of the 5-substituent on agonist function [1].

Vascular 5-HT2 Partial Agonism
Head-to-head
KA ~1 μM; relative efficacy 0.6
Supports partial agonist profiling in vascular models
vs 5-HT KA 0.25 μM, efficacy 1.0
Vascular Pharmacology 5-HT2 Receptor Efficacy Tissue Bath Assay

Cross-Tissue Vascular Potency Equivalence

5-Methyltryptamine, along with N-methyltryptamine and tryptamine, exhibited equipotent contractile responses on both human basilar arterial and rat aortic strips in vitro [1]. In contrast, serotonin (5-HT) and 5-methoxytryptamine (5-MeO-T) were 229-fold and 296-fold more potent, respectively, on the human basilar artery compared to the rat aorta [1]. This differential tissue selectivity suggests that 5-MeT activates a receptor population that is functionally similar across these vascular beds, unlike the highly selective 5-HT and 5-MeO-T.

Cross-Tissue Potency
Head-to-head
Potency ratio human/rat ~1
Supports normalization of tissue responses
5-HT ratio 229; 5-MeO-T ratio 296
Vascular Reactivity Receptor Subtype Distribution Species Differences

Serotonin Transporter Substrate Selectivity

5-Methyltryptamine acts as a monoamine releasing agent (MRA) with a pronounced selectivity for serotonin (5-HT) release over dopamine (DA) and norepinephrine (NE). In rat brain synaptosomes, 5-MeT induced 5-HT release with an EC50 of 139 nM, whereas its potency at inducing DA and NE release was >10,000 nM, indicating a >70-fold selectivity for the serotonergic system [1]. This release profile is a key differentiator from broader-spectrum tryptamine derivatives.

SERT Substrate Selectivity
Class-level
5-HT release EC50 139 nM; DA/NE >10,000 nM
Supports serotonin-selective release studies
>70-fold selectivity over DA/NE
Monoamine Transporter Serotonin Release Selectivity Profile

Purity and QC Specifications

Commercially available 5-methyltryptamine hydrochloride (CAS 1010-95-3, parent base CAS 1821-47-2) is supplied with defined purity specifications. Multiple vendors report purity levels of ≥98% (HPLC) or ≥95% (NMR) [1]. Additionally, specialized impurity reference standards for 5-methyltryptamine are available for pharmaceutical research, supporting analytical method validation, ANDA/DMF submissions, and stability studies . This established supply chain and analytical characterization enable reproducible scientific investigation.

Purity & QC
Specification review
≥98% HPLC; ≥95% NMR
Supports reproducible analytical method development
Commercial supplier specifications
Analytical Reference Standard HPLC Purity Quality Control

5-Methyltryptamine: Validated Applications


5-HT2A Signaling Dissection

Researchers investigating the 5-HT2A receptor pathway can leverage 5-methyltryptamine's high-potency full agonism (EC50 = 6.00 nM, Emax = 100%) [1] as a reference standard to characterize novel ligands or to probe downstream signaling events. Its >10,000-fold functional selectivity against the 5-HT3 receptor minimizes off-target ion channel modulation [2], ensuring that observed effects are primarily attributable to 5-HT2A activation.

SAR Studies of Tryptamine Derivatives

5-Methyltryptamine serves as a critical comparator in SAR investigations exploring the impact of the C-5 substituent on receptor affinity and intrinsic efficacy. Its partial agonist profile in vascular tissue (KA ~1 μM, relative intrinsic efficacy = 0.6) [3] contrasts sharply with the near-full agonism of 5-methoxytryptamine, providing a defined benchmark for evaluating the functional consequences of methyl vs. methoxy substitution.

Vascular Receptor Subtype Characterization

In ex vivo vascular studies, 5-methyltryptamine's equipotent contractile response across human basilar artery and rat aorta [4] makes it a valuable tool for normalizing tissue responses and investigating receptor subtypes that are insensitive to the pronounced tissue selectivity exhibited by serotonin and 5-methoxytryptamine. This property aids in the functional classification of serotonergic receptors in vascular beds.

Analytical Reference Standard for QC

With commercially available material of ≥98% HPLC purity and dedicated impurity reference standards [5], 5-methyltryptamine is suitable for use as a primary reference standard in analytical method development, validation, and routine quality control testing within pharmaceutical research and development settings.

Application
Selection Property
Validation Focus
5-HT2A receptor pathway studies
Reported high-potency 5-HT2A full agonism profile
5-HT3 receptor selectivity review to minimize off-target modulation
Tryptamine SAR studies
Partial agonist efficacy context (distinct from 5-MeO-T near-full agonism)
C-5 substituent impact on intrinsic efficacy comparison
Vascular receptor subtype characterization
Equipotent contractile response across tissue types
Cross-tissue receptor subtype normalization
Analytical reference standard for method validation
Defined purity and impurity standards
HPLC/QC method reproducibility

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